An In-depth Technical Guide to 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline (CAS 755030-18-3): A Versatile Building Block for Advanced Research
An In-depth Technical Guide to 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline (CAS 755030-18-3): A Versatile Building Block for Advanced Research
This guide provides a comprehensive technical overview of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring four distinct functional groups, offers a rich platform for the development of novel molecules with tailored properties. We will delve into its physicochemical characteristics, propose a robust synthetic strategy, explore its synthetic utility, and outline critical safety protocols, providing field-proven insights for its effective application.
Core Physicochemical & Structural Profile
5-Bromo-2-nitro-4-(trifluoromethoxy)aniline is a multifaceted chemical intermediate. The aniline moiety provides a nucleophilic handle, the nitro and trifluoromethoxy groups act as powerful electron-withdrawing agents that modulate the electronic properties and metabolic stability of derivative compounds, and the bromine atom serves as a key reactive site for cross-coupling reactions.[1] This combination makes it a valuable precursor for complex molecular architectures.[1]
Key quantitative data for this compound are summarized below. It is important to note that while computational data is available, experimental values for properties such as melting point and solubility are not widely published. Based on analogous structures, it is predicted to be a solid at room temperature with limited solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and DMSO.[2][3]
| Property | Value | Source |
| CAS Number | 755030-18-3 | [4][5] |
| Molecular Formula | C₇H₄BrF₃N₂O₃ | [4][6] |
| Molecular Weight | 301.02 g/mol | [4][6] |
| Exact Mass | 301.02 Da | [4] |
| Purity (Typical) | ≥98% | [5] |
| XLogP3 (Computed) | 3.94 | [4] |
| PSA (Computed) | 81.1 Ų | [4] |
Synthesis Strategy and Experimental Protocol
While specific synthesis procedures for 755030-18-3 are not extensively detailed in the literature, a logical and efficient pathway can be designed based on established principles of electrophilic aromatic substitution. The following protocol starts from the commercially available 4-(trifluoromethoxy)aniline.
Mechanistic Rationale
The synthetic design hinges on the directing effects of the substituents. The trifluoromethoxy group (-OCF₃) is weakly deactivating and ortho-, para-directing, while the amino group (-NH₂) is a powerful activating, ortho-, para-director.
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Nitration: The first step involves the nitration of 4-(trifluoromethoxy)aniline. The amino group's strong activating effect will direct the incoming electrophile (NO₂⁺) to the positions ortho to it. This results in the formation of 2-nitro-4-(trifluoromethoxy)aniline.
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Bromination: In the second step, the resulting aniline derivative is brominated. The directing groups are now the activating amino group and the deactivating nitro and trifluoromethoxy groups. The amino group will direct the bromine electrophile (Br⁺) ortho and para to itself. The position para to the amine is already occupied by the trifluoromethoxy group. Of the two ortho positions, one is blocked by the nitro group. Therefore, bromination is directed to the remaining open position, C5, yielding the target molecule.
Proposed Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Caution: This procedure involves strong acids and hazardous reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Step 1: Synthesis of 2-Nitro-4-(trifluoromethoxy)aniline
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Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 3 equivalents). Cool the flask to 0 °C in an ice-water bath.
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Addition of Starting Material: Slowly add 4-(trifluoromethoxy)aniline (1 equivalent) to the cooled sulfuric acid while stirring. Maintain the temperature below 5 °C.
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Nitration: Prepare a nitrating mixture by adding nitric acid (HNO₃, 1.1 equivalents) to a small amount of concentrated H₂SO₄. Add this mixture dropwise to the reaction flask via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
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Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate. Neutralize the solution slowly with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.
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Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under a vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture.
Step 2: Synthesis of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline
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Setup: In a round-bottom flask, dissolve the 2-nitro-4-(trifluoromethoxy)aniline (1 equivalent) from the previous step in acetonitrile.
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Addition of Brominating Agent: Add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise to the solution at room temperature.
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Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.
Reactivity and Synthetic Applications
The true value of 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline lies in its potential for diverse chemical transformations, making it a powerful scaffold in drug discovery.
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Palladium-Catalyzed Cross-Coupling: The C-Br bond is an excellent handle for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of various aryl, heteroaryl, alkyl, or amino substituents at the C5 position.[1]
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Nitro Group Reduction: The nitro group can be selectively reduced to an amine using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This unmasks a second amino group, transforming the scaffold into a substituted diamine, which is a key pharmacophore in many bioactive molecules and a precursor for heterocyclic ring formation.[1]
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Aniline Functionalization: The primary amino group can undergo acylation, sulfonylation, or reductive amination, providing another site for molecular elaboration.
Caption: Key synthetic transformations of the title compound.
Potential Applications in Research & Development
The structural motifs present in this molecule are frequently found in modern therapeutics and agrochemicals.
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Medicinal Chemistry: The trifluoromethoxy group is often used as a bioisostere for a methoxy group, offering increased lipophilicity and metabolic stability, which can improve a drug candidate's pharmacokinetic profile.[7] The substituted nitroaniline core is a feature in various therapeutic classes, and this building block could serve as a starting point for kinase inhibitors, anti-infective agents, or CNS-active compounds.[8][9]
-
Agrochemicals: Halogenated and nitrated anilines are foundational structures in the synthesis of many herbicides and fungicides.[10] The unique combination of substituents could lead to the discovery of new agrochemicals with novel modes of action.
-
Materials Science: Nitroaniline derivatives are known to exhibit non-linear optical (NLO) properties.[1] This compound could be a precursor for novel dyes, pigments, or advanced electronic materials.
Safety and Handling
| Hazard Category | Precautionary Statement | Reference |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | |
| Irritation | Causes skin, eye, and respiratory irritation. | [11][12] |
| Handling | Use only in a well-ventilated area. Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling. | [4][11][13] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [11] |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage.
-
Respiratory Protection: If dust is generated or handling is done outside a fume hood, use a NIOSH-approved particulate respirator.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
Conclusion
5-Bromo-2-nitro-4-(trifluoromethoxy)aniline is a strategically designed chemical building block with immense potential. Its dense functionalization allows for a multitude of selective chemical transformations, making it an asset for researchers aiming to synthesize complex and novel molecules. By understanding its properties, synthetic access, and reactivity, scientists can leverage this compound to accelerate innovation in drug discovery, agrochemical development, and materials science. Adherence to stringent safety protocols is paramount when handling this and related chemical entities.
References
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Thermo Fisher Scientific. (2011). SAFETY DATA SHEET - 3-Bromo-5-(trifluoromethyl)aniline. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Synthesis and Applications of 5-Bromo-2,4-difluoroaniline. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Sourcing 5-Bromo-2-(Trifluoromethyl)Aniline: A Guide for Pharmaceutical Buyers. Retrieved from [Link]
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Pathan, A. A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Retrieved from [Link]
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Bakunov, S. A., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Retrieved from [Link]
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